

The Architect of Intracellular Highways: A Technical Guide to Myosin V

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Compound of Interest

Compound Name: *Myosin V-IN-1*

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Abstract

Myosin V is a crucial actin-based molecular motor responsible for the processive transport of a diverse array of intracellular cargoes, including organelles, vesicles, and messenger RNA (mRNA). Its unique hand-over-hand mechanism of movement allows it to take large, discrete steps along actin filaments, ensuring efficient delivery of its cargo to specific cellular destinations. The precise regulation of Myosin V activity, through a complex interplay of calcium signaling, adaptor proteins, and phosphorylation, is paramount for maintaining cellular homeostasis. Dysregulation of Myosin V function is implicated in several human diseases, most notably Griscelli syndrome, highlighting its importance in cellular and organismal health. This technical guide provides an in-depth exploration of the core functions of Myosin V, detailing its motor properties, regulatory mechanisms, and the experimental methodologies used to elucidate its function. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of intracellular transport and related pathologies.

Core Concepts of Myosin V-Mediated Transport

Myosin V is a dimeric motor protein, comprised of two identical heavy chains, each with a motor (head) domain, a lever arm (neck) region, a coiled-coil dimerization domain, and a globular cargo-binding tail domain.^[1] The motor domain contains the ATPase and actin-binding sites, which are fundamental to its motor function.^[1] The long neck region, consisting of six IQ

motifs that bind calmodulin or other light chains, acts as a lever arm, amplifying small conformational changes in the motor domain into large steps along the actin filament.[2]

The hallmark of Myosin V is its processive movement, meaning a single motor can take multiple steps along an actin filament without detaching.[3] This is achieved through a "hand-over-hand" mechanism, where the two heads alternate in leading and trailing positions, reminiscent of walking.[4] This processive nature is critical for the long-distance transport of cellular cargoes.[3][5]

Quantitative Motor and Kinetic Properties of Myosin V

The function of Myosin V as a molecular motor is defined by several key quantitative parameters that have been meticulously measured using single-molecule techniques. These properties are summarized below.

Parameter	In Vitro Value	In Vivo Value	Experimental Context
Step Size	~36 nm	~37 nm	The step size corresponds to the helical repeat of the actin filament, allowing for linear movement. [6]
Velocity	200 - 450 nm/s	~1 μ m/s or faster	Velocity is dependent on ATP concentration and can be influenced by load. [7] In vivo speeds are generally higher than in vitro. [7]
Processivity (Run Length)	$1.3 \pm 0.2 \mu$ m	$2.2 \pm 0.2 \mu$ m	The distance a single motor can travel before detaching from the actin filament. [7]
Dwell Time	Varies with ATP concentration	Varies with cellular conditions	The time between successive steps. [7]
Force Generation	Stall force of ~2-3 pN	Not directly measured	The maximum force a single Myosin V molecule can generate. [2]
Duty Ratio	>0.7	Not directly measured	The fraction of the ATPase cycle that a single head is strongly bound to actin. A high duty ratio is essential for processivity. [5]

ADP Release Rate	12-16 s ⁻¹	Not directly measured	The rate-limiting step in the actin-activated ATPase cycle of Myosin V.[5][8]
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Kinetic Parameter	Value	Description
Second-order ATP-binding constant	0.9 μM ⁻¹ s ⁻¹	Rate of ATP binding to the rigor myosin-actin complex.[8]
ADP affinity (actin-bound)	0.93 (± 0.03) μM	The dissociation constant for ADP from the actomyosin V complex.[9]
ADP affinity (actin-free)	0.27 (± 0.01) μM	The dissociation constant for ADP from Myosin V in the absence of actin.[9]

Regulation of Myosin V Activity

The transport of cargo by Myosin V is a tightly regulated process to ensure that cargoes are delivered to the correct location at the appropriate time. This regulation occurs at multiple levels, including intramolecular inhibition and activation by cargo adaptors and signaling molecules.

Autoinhibition and Activation

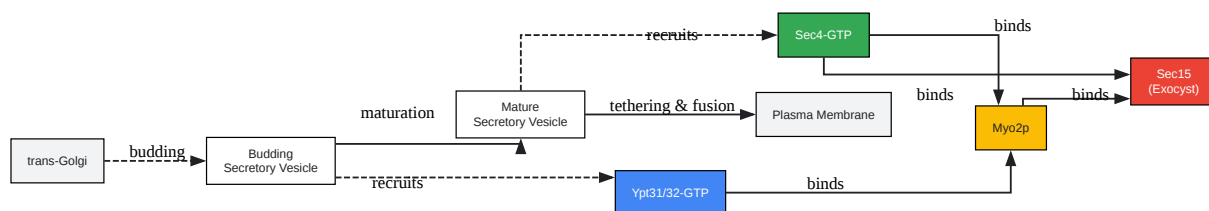
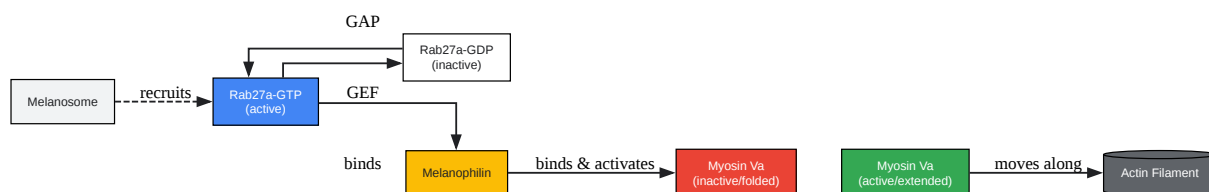
In the absence of cargo, Myosin V exists in a folded, inactive conformation where the globular tail domain (GTD) interacts with the motor domains, inhibiting its ATPase activity and actin binding.[6] This autoinhibited state prevents wasteful ATP hydrolysis when the motor is not engaged in transport.[10]

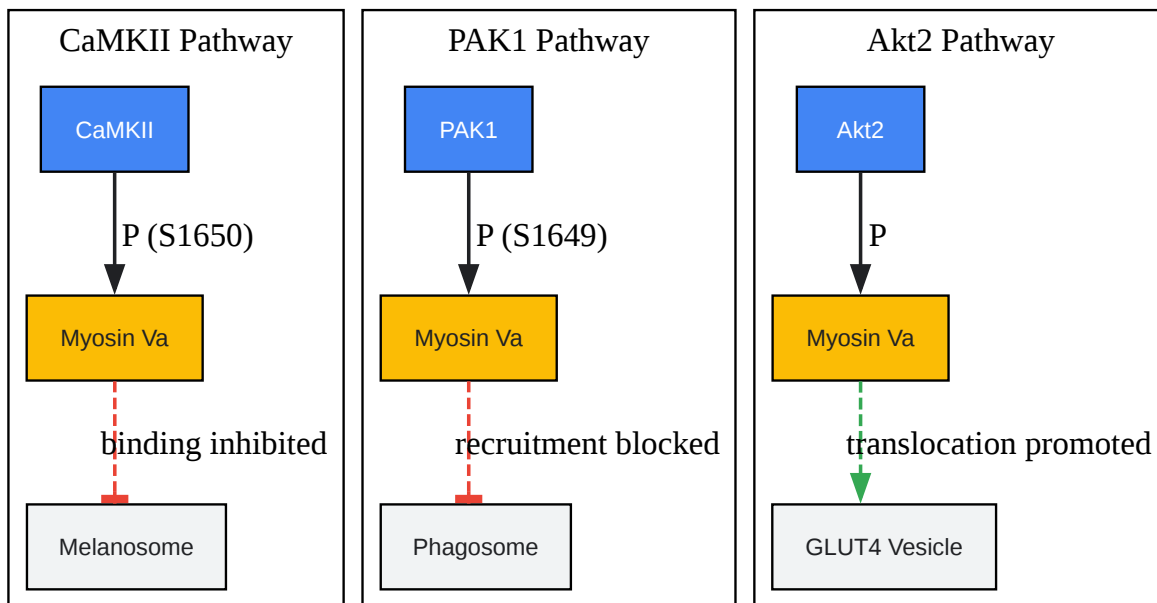
Activation of Myosin V is triggered by the binding of cargo, often through adaptor proteins, to the GTD.[11] This interaction is thought to induce a conformational change that unfolds the molecule, releasing the inhibition and allowing the motor domains to interact with actin filaments.[10]

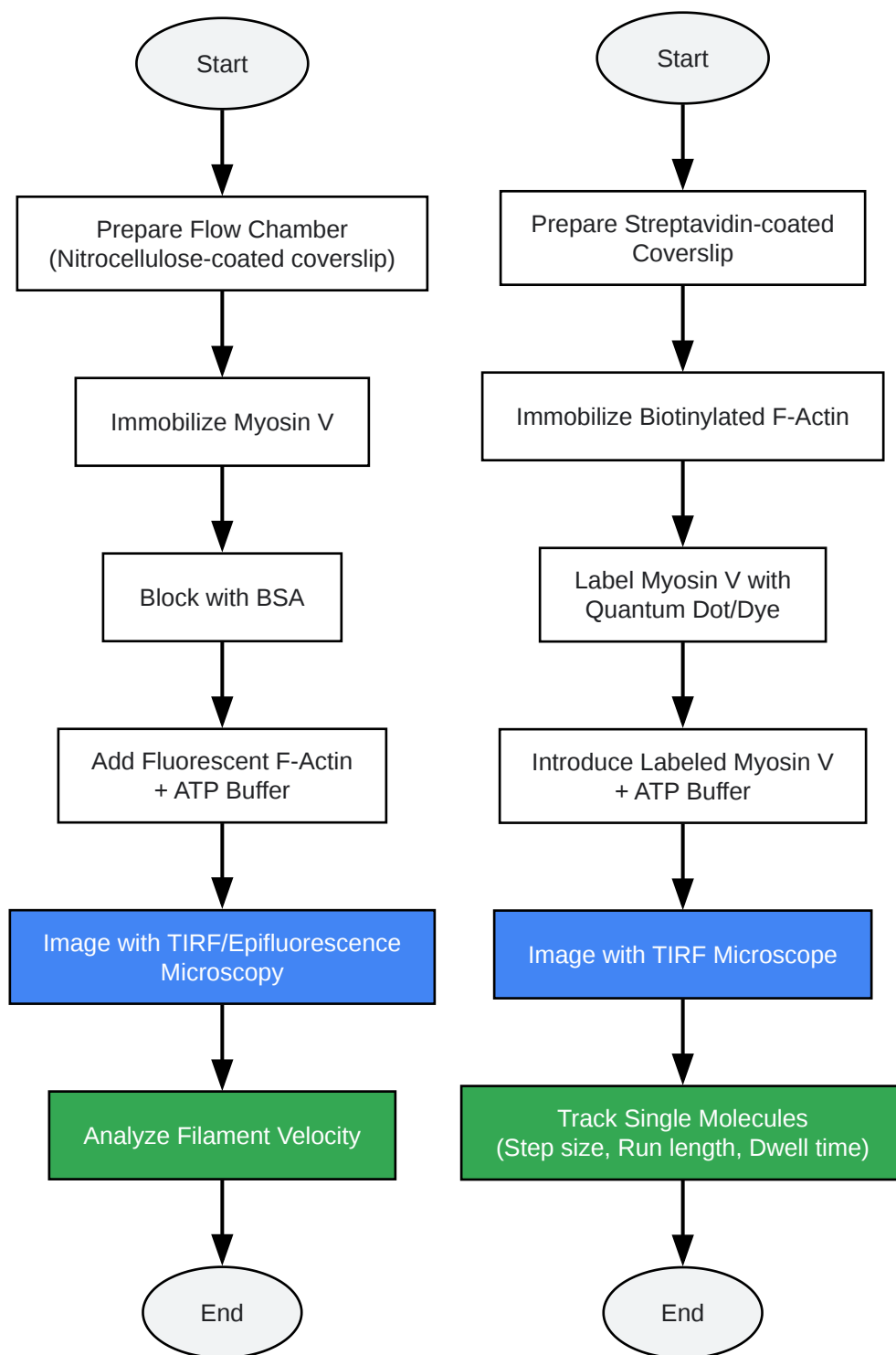
Regulation by Rab GTPases and Adaptor Proteins

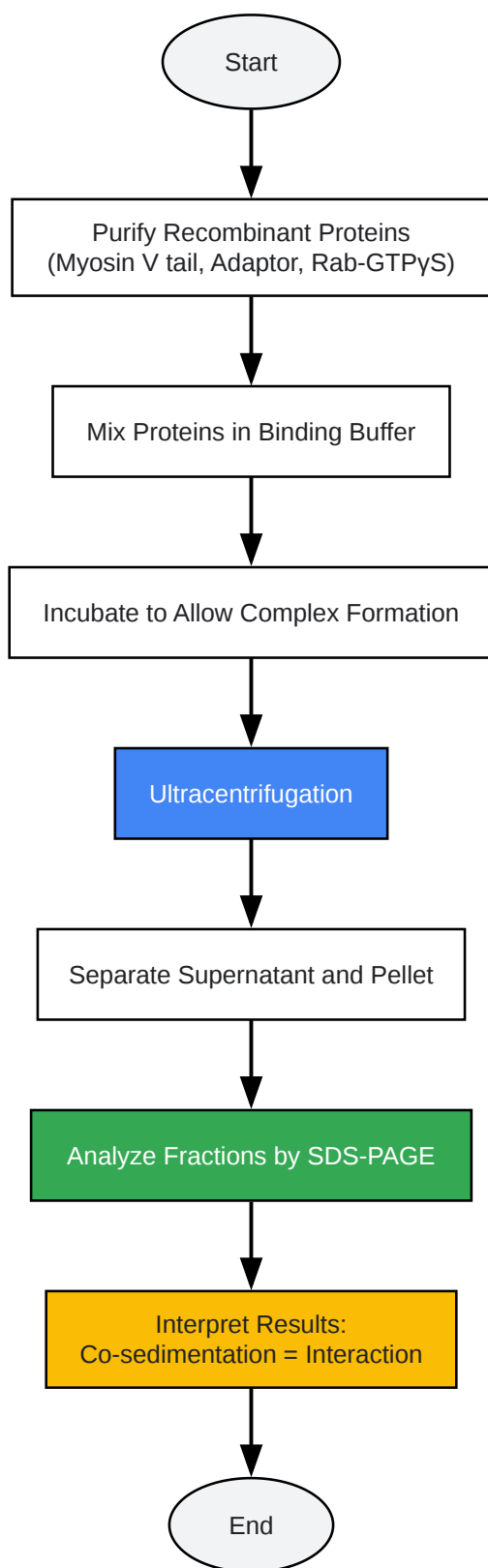
A primary mechanism for recruiting Myosin V to specific cargoes involves the Rab family of small GTPases and their effector proteins, which act as cargo-specific adaptors.

One of the best-characterized examples is the transport of melanosomes in melanocytes. The Rab GTPase, Rab27a, is localized on the melanosome membrane and recruits the effector protein melanophilin (also known as Slac2-a).^{[12][13][14]} Melanophilin, in turn, directly binds to the globular tail of Myosin Va, forming a tripartite complex that tethers the motor to its cargo.^{[5][7][12]}









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References

- 1. biophysik.physik.uni-muenchen.de [biophysik.physik.uni-muenchen.de]
- 2. Myosin Va molecular motors manoeuvre liposome cargo through suspended actin filament intersections in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myosin V transports secretory vesicles via a Rab GTPase cascade and interaction with the exocyst complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Myosin V transports secretory vesicles via a Rab GTPase cascade and interaction with the exocyst complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanophilin directly links Rab27a and myosin Va through its distinct coiled-coil regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The cargo-binding domain regulates structure and activity of myosin 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro reconstitution of a transport complex containing Rab27a, melanophilin and myosin Va - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Debold Lab - Techniques - In Vitro Motility Assay [umass.edu]
- 9. Sec15 is an effector for the Rab11 GTPase in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Myosin-V is activated by binding secretory cargo and released in coordination with Rab/exocyst function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Motility Assay | Warshaw Laboratory – University of Vermont [physioweb.uvm.edu]
- 12. Slac2-a/melanophilin, the missing link between Rab27 and myosin Va: implications of a tripartite protein complex for melanosome transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. molbiolcell.org [molbiolcell.org]
- 14. The adaptor protein melanophilin regulates dynamic myosin-Va: cargo interaction and dendrite development in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]

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